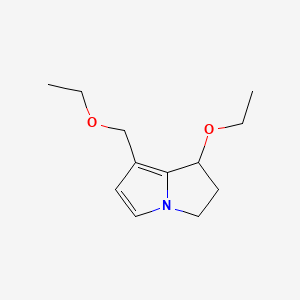![molecular formula C37H62O2 B590046 (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl decanoate CAS No. 158180-04-2](/img/structure/B590046.png)
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D3 Decanoate is a degradation product of Vitamin D3 . It is a type of vitamin D sourced from animal-based foods and sunlight . It helps the body absorb calcium, which is essential for building and maintaining healthy bones . It can also be produced in the skin following exposure to ultraviolet (UV) radiation from the sun .
Synthesis Analysis
The synthesis of Vitamin D3 Decanoate involves several steps. High-performance liquid chromatography (HPLC) methods offer the best approach to accurate content determination of Vitamin D3 in foods and pharmaceuticals, as well as stability testing . The determination of vitamin D metabolites is almost entirely conducted from blood serum or plasma .Molecular Structure Analysis
The molecular formula of Vitamin D3 Decanoate is C37 H62 O2 . Liquid chromatography (LC), and to a lesser extent gas chromatography (GC), and mass spectrometry (MS) are the preferred analytical techniques for simultaneous measurement of multiple vitamin D metabolites .Chemical Reactions Analysis
Vitamin D3 undergoes various chemical reactions. UV and oxidative degradation resulted in the formation of the same degradation products as after thermal degradation while the alkaline hydrolytic degradation resulted in one additional peak .Wirkmechanismus
The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes . The discovery that almost all tissues in the body express the VDR and that several tissues also express CYP27B1, thereby allowing for local production of 1,25(OH)2D with a paracrine effect, pointed out important insights into the pleiotropic effects of vitamin D and its potential role in several extra-skeletal tissues .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
158180-04-2 |
|---|---|
Molekularformel |
C37H62O2 |
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate |
InChI |
InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h21-22,28,30,33-35H,4,7-20,23-27H2,1-3,5-6H3/b31-21+,32-22-/t30-,33+,34-,35+,37-/m1/s1 |
InChI-Schlüssel |
YRTOSMCHMVJBNY-UEBBDDSESA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
SMILES |
CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Synonyme |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol Decanoate; Decanoic Acid (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




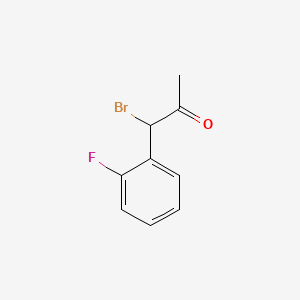
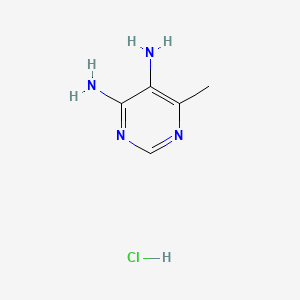
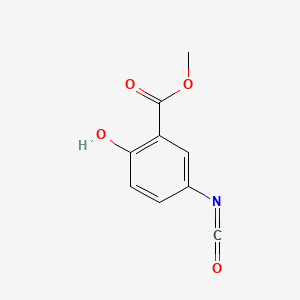
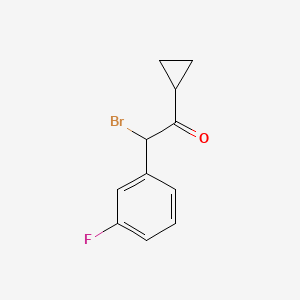
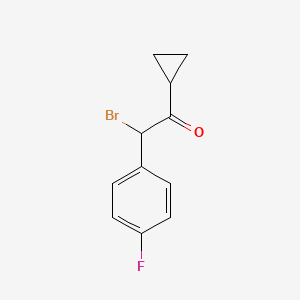
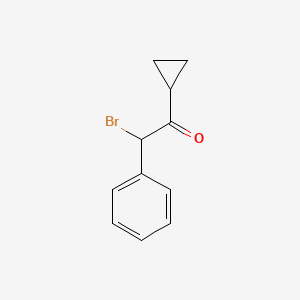
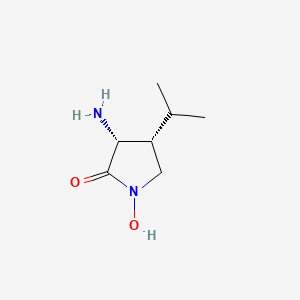
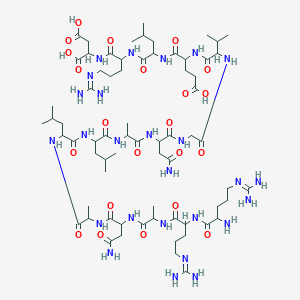

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
